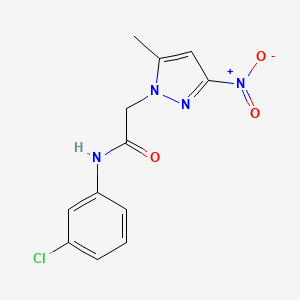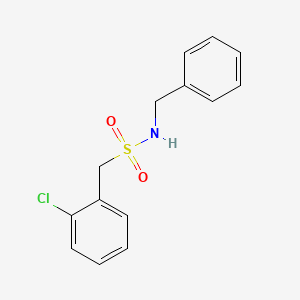![molecular formula C17H25N7 B11499223 [4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B11499223.png)
[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: May serve as a lead compound for developing new therapeutic agents.
Industry: Could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine compound used in the production of plastics and resins.
Atrazine: A widely used herbicide with a triazine core.
Cyanuric Acid: Used in swimming pool maintenance and as a precursor for other chemicals.
Uniqueness
N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties may make it suitable for specialized applications that other triazine compounds cannot fulfill.
Properties
Molecular Formula |
C17H25N7 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-prop-2-enylcyanamide |
InChI |
InChI=1S/C17H25N7/c1-2-9-24(14-18)17-20-15(22-10-5-3-6-11-22)19-16(21-17)23-12-7-4-8-13-23/h2H,1,3-13H2 |
InChI Key |
DCSPGJZYSRVGGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C#N)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11499140.png)
![4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one](/img/structure/B11499159.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11499167.png)
![4-(2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11499175.png)
![2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11499178.png)
![Pyrrol-2-one, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-](/img/structure/B11499184.png)


![Ethyl 4-({[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11499201.png)

![3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11499211.png)
![12-(4-ethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11499215.png)
![methyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11499231.png)
![3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11499238.png)
